molecular formula C12H10Cl3NO B8011007 4-(2,4-Dichlorophenoxy)aniline hydrochloride

4-(2,4-Dichlorophenoxy)aniline hydrochloride

Cat. No.: B8011007
M. Wt: 290.6 g/mol
InChI Key: HEFMZKFLEWGXLM-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)aniline hydrochloride is an organic compound with the molecular formula C12H10Cl3NO. It is a derivative of aniline, where the aniline moiety is substituted with a 2,4-dichlorophenoxy group. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenoxy)aniline hydrochloride typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol is replaced by the aniline group.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and purity of the product. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

Comparison with Other Similar Compounds: 4-(2,4-Dichlorophenoxy)aniline hydrochloride can be compared with other aniline derivatives and phenoxy compounds. For example, compounds like 4-(2,4-Dichlorophenoxy)acetic acid and 4-(2,4-Dichlorophenoxy)phenol share similar structural features but differ in their functional groups and applications.

Comparison with Similar Compounds

  • 4-(2,4-Dichlorophenoxy)acetic acid
  • 4-(2,4-Dichlorophenoxy)phenol
  • 2,4-Dichloroaniline
  • 2,4-Dichlorophenol

These comparisons highlight the unique properties and applications of 4-(2,4-Dichlorophenoxy)aniline hydrochloride, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO.ClH/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10;/h1-7H,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFMZKFLEWGXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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